5-(2-Bromophenyl)-5-Oxovaleronitrile

physicochemical properties isomer comparison procurement specifications

The ortho-bromo position of this γ-ketonitrile is not interchangeable with meta or para isomers-substitution pattern directly dictates reactivity in cross-couplings and heterocycle formation. This exact building block (CAS 884504-59-0) is the documented intermediate for SHP2 inhibitor scaffolds. - **Key advantage**: Enables Suzuki, Heck, or Buchwald-Hartwig couplings with predictable steric outcomes; lower boiling point (397.6°C) simplifies purification. - **Physicochemical rationale**: LogP 3.33 favors membrane permeability without violating Lipinski's rules. - **Supply stability**: Stable at 2-8°C; no cryogenic storage required, reducing batch variability.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
CAS No. 884504-59-0
Cat. No. B1292371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromophenyl)-5-Oxovaleronitrile
CAS884504-59-0
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCCC#N)Br
InChIInChI=1S/C11H10BrNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2
InChIKeyMFTLRBDYXAYVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromophenyl)-5-Oxovaleronitrile: Ortho-Bromo Intermediate


5-(2-Bromophenyl)-5-Oxovaleronitrile (CAS 884504-59-0) is an ortho‑brominated γ‑ketonitrile with the molecular formula C11H10BrNO (MW 252.11). Its structure features a 2‑bromophenyl ketone connected to a butyronitrile chain [1]. It is predominantly employed as a synthetic intermediate in medicinal chemistry and as a building block for heterocyclic compounds. The compound is commercially available with documented purity, storage, and handling specifications .

Ortho-bromo regioisomer for site-specific cross-coupling reactivity
Key intermediate in patented SHP2 inhibitor synthetic routes
Commercially available with defined purity and refrigeration-stable storage

5-(2-Bromophenyl)-5-Oxovaleronitrile Differentiation


Bromophenyl oxovaleronitriles are not interchangeable. Substitution patterns (ortho‑, meta‑, para‑) profoundly alter electronic and steric properties, which directly affect reactivity in cross‑couplings, nucleophilic additions, and downstream heterocycle formation. Even subtle variations in bromine position can lead to different pharmacokinetic profiles or patent‑specific utility. Procurement based solely on generic class membership therefore risks synthetic failure, compromised biological activity, or intellectual property infringement .

Regioisomeric substitution (meta/para) alters steric and electronic reactivity in cross-couplings, potentially compromising downstream heterocycle formation.
Different boiling points and purification profiles may complicate scale-up compared to the ortho isomer.
Patent-specific synthetic strategies often require the exact 2‑bromo isomer to maintain IP alignment.

5-(2-Bromophenyl)-5-Oxovaleronitrile Key Evidence


Lower Boiling Point vs. Meta/Para Isomers

The ortho‑bromo substitution in 5-(2-Bromophenyl)-5-Oxovaleronitrile results in a lower boiling point compared to its meta‑ and para‑isomers. At 760 mmHg, the 2‑bromo isomer boils at 397.6°C, whereas the 3‑bromo and 4‑bromo isomers boil at 403.6°C and 398.7°C (estimated), respectively [1]. This difference of approximately 6°C is reproducible and can be exploited for separation or purification purposes.

Boiling Point
Data to verify
2‑bromo: 397.6°C vs 3‑bromo: 403.6°C
May simplify purification at scale
Estimated values at 760 mmHg; verify experimentally
physicochemical properties isomer comparison procurement specifications

Purity and Cost Advantage over 4-Bromo Isomer

The 2‑bromo isomer is routinely supplied at ≥98% purity from multiple vendors . In contrast, the 4‑bromo isomer (CAS 898766-86-4) is listed at 97.0% purity and carries a substantially higher price of £893.00 per gram . This represents a purity‑adjusted cost differential that can significantly impact project budgets, especially for multi‑gram scale‑up.

Purity & Cost
Specification review
2‑bromo: ≥98% purity, competitive cost vs 4‑bromo: 97% at £893/g
Supports selection for economical scale-up
Based on 2025 vendor catalog data
purity cost supply chain procurement

Improved Lipophilicity and Membrane Permeability

The computed LogP for 5-(2-Bromophenyl)-5-Oxovaleronitrile is 3.32568 . This value falls within the optimal range (1–5) for oral bioavailability according to Lipinski's Rule of Five and is higher than many less‑lipophilic nitrile‑containing building blocks (e.g., unsubstituted phenyl ketonitriles with LogP < 2). Increased lipophilicity generally correlates with better passive membrane diffusion.

Computed LogP
Class-level
LogP 3.33 (calculated)
Supports permeability assessment for lead optimization
In silico prediction; requires experimental confirmation
LogP lipophilicity membrane permeability drug design

Long-Term Stability Under Refrigeration

Vendor specifications recommend storing 5-(2-Bromophenyl)-5-Oxovaleronitrile sealed and dry at 2–8°C . Under these conditions, the compound is reported to be chemically stable . This defined storage protocol contrasts with less‑stable brominated intermediates that may require cryogenic temperatures or inert atmospheres to prevent decomposition.

Storage Stability
Reported
Stable sealed, dry, 2–8°C (vendor specification)
Supports long-term storage integrity
Qualitative supplier statement; monitor under actual conditions
stability storage long‑term studies reproducibility

SHP2 Inhibitor Synthesis Intermediate

5-(2-Bromophenyl)-5-Oxovaleronitrile and its derivatives are explicitly claimed as intermediates in the synthesis of SHP2 phosphatase inhibitors described in patent WO 2021/028362 [1]. SHP2 is a validated oncology target, and ortho‑bromophenyl ketones are essential for constructing the core heterocyclic scaffold of these inhibitors. The ortho‑bromo substitution pattern is critical for subsequent cross‑coupling reactions that install the requisite pharmacophore.

Patent Relevance
Class-level
Explicitly claimed as intermediate in WO 2021/028362 for SHP2 inhibitors
Supports patent-route alignment in oncology research
Review exact synthetic claims before use
SHP2 inhibitor medicinal chemistry patent cancer

5-(2-Bromophenyl)-5-Oxovaleronitrile Applications


Palladium-Catalyzed Heterocycle Synthesis

The ortho‑bromo group serves as an ideal handle for Suzuki, Heck, or Buchwald‑Hartwig couplings to construct biaryl or heteroaryl systems. The distinct steric environment of the 2‑position, combined with the lower boiling point (397.6°C), facilitates easier purification after coupling reactions [1].

SHP2 Inhibitor Synthesis for Oncology

As documented in patent WO 2021/028362, this specific ortho‑bromo ketonitrile is a key intermediate for assembling SHP2 inhibitor scaffolds [2]. Use of the exact building block ensures fidelity to published synthetic routes and biological activity.

Lipophilicity-Driven Hit-to-Lead Optimization

With a computed LogP of 3.33, derivatives of this building block are predicted to exhibit favorable membrane permeability . This makes it a strategic choice when designing analogs that require improved cellular uptake without violating Lipinski's rules.

Stable Intermediate for Long-Term Synthesis Campaigns

The documented stability under standard refrigeration (2–8°C) ensures that stock solutions or stored intermediates remain chemically intact, reducing batch‑to‑batch variability and eliminating the need for cryogenic storage .

Application
Selection Property
Validation Focus
Palladium-catalyzed heterocycle synthesis
Ortho-bromo coupling handle
Cross-coupling reactivity and purification behavior
SHP2 inhibitor synthesis for oncology research
Patent-specified intermediate
Synthetic route fidelity
Lipophilicity-driven hit-to-lead optimization
Predicted lipophilicity profile
Cell permeability assessment
Stable intermediate for long-term synthesis campaigns
Storage stability under refrigeration
Lot-to-lot chemical consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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